7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt
CAS No.: 67906-55-2
Cat. No.: VC18447279
Molecular Formula: C17H13N3Na2O7S2
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67906-55-2 |
|---|---|
| Molecular Formula | C17H13N3Na2O7S2 |
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | disodium;3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate |
| Standard InChI | InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
| Standard InChI Key | ABTAPMOIPJSVIW-UHFFFAOYSA-L |
| Canonical SMILES | COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+] |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound features a naphthalene core disubstituted with sulfonic acid groups at positions 1 and 5. An azo (-N=N-) bridge links the naphthalene system to a 4-amino-3-methoxyphenyl group (Fig. 1). The disodium salt form enhances water solubility, critical for industrial applications .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Disodium 3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate |
| Molecular Formula | |
| Molecular Weight | 481.4 g/mol |
| Canonical SMILES | COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+] |
| InChI Key | ABTAPMOIPJSVIW-UHFFFAOYSA-L |
Spectral Characterization
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UV-Vis: Absorbs at λ<sub>max</sub> 480–520 nm due to the conjugated azo-chromophore .
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NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with methoxy (-OCH<sub>3</sub>) at δ 3.8 ppm .
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis involves two stages:
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Diazotization: 4-Amino-3-methoxyaniline reacts with nitrous acid (HNO<sub>2</sub>) at 0–5°C to form a diazonium salt.
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Azo Coupling: The diazonium salt couples with 1,5-naphthalenedisulfonic acid under alkaline conditions (pH 8–10) to yield the final product.
Table 2: Optimal Reaction Conditions
| Parameter | Diazotization | Azo Coupling |
|---|---|---|
| Temperature | 0–5°C | 20–25°C |
| pH | 1–2 (HCl) | 8–10 (NaOH) |
| Yield | 85–90% | 75–80% |
Mechanistic Insights
The sulfonate groups facilitate electrostatic binding to cellulose fibers in textiles, while the methoxy group stabilizes the azo bond against photodegradation . Under acidic conditions, protonation of sulfonate groups reduces solubility, affecting dye uptake.
Physicochemical Properties
Solubility and Stability
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Solubility: >100 g/L in water at 25°C; insoluble in nonpolar solvents .
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Photostability: Moderate resistance to UV light; degrades by 20% after 500 hours of exposure.
Ionic Behavior
The disulfonate groups () confer a net charge of -2, enabling interactions with cationic substrates. At pH > 6, deprotonation enhances solubility and dyeing efficiency .
Applications
Textile Industry
Widely used for cotton and wool dyeing due to high affinity for cellulose. Achieves color fastness ratings of 4–5 (ISO 105-C06) .
Biological Staining
Serves as a counterstain in histology, binding to cytoplasmic proteins at pH 2.5–3.5 .
Analytical Chemistry
Acts as a chelating agent for spectrophotometric detection of metal ions (e.g., Cu<sup>2+</sup>, detection limit 0.1 ppm) .
Comparative Analysis with Analogues
Table 3: Comparison with Related Azo Dyes
| Compound (CAS) | Molecular Weight | λ<sub>max</sub> (nm) | Application |
|---|---|---|---|
| 67906-55-2 (This compound) | 481.4 | 490 | Textiles, biology |
| 68400-80-6 | 465.4 | 470 | Paper dyeing |
| 6505-96-0 | 651.6 | 510 | Leather staining |
Key differences include the presence of methoxy vs. methyl substituents and sulfonate group positioning, which influence solubility and binding kinetics .
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